7-Bromo-4-chloro-1H-indazole
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Overview
Description
7-Bromo-4-chloro-1H-indazole is a heterocyclic compound that features both bromine and chlorine substituents on an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 7-Bromo-4-chloro-1H-indazole is the capsid protein of the HIV-1 virus . This compound is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The capsid protein plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiviral therapy .
Mode of Action
This compound interacts with its target by inhibiting, regulating, and/or modulating the activity of the capsid protein . This interaction results in the disruption of the normal function of the capsid protein, thereby inhibiting the replication of the HIV-1 virus .
Biochemical Pathways
It is known that the compound interferes with the normal function of the capsid protein, which is involved in the replication of the hiv-1 virus . This disruption can lead to downstream effects such as the inhibition of viral replication and the prevention of new infections .
Pharmacokinetics
The compound’s role as an intermediate in the synthesis of lenacapavir suggests that it may share some of the pharmacokinetic properties of this drug
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the capsid protein of the HIV-1 virus . By disrupting the normal function of this protein, the compound can inhibit the replication of the virus and prevent new infections . This can lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-1H-indazole typically involves a two-step process starting from 2,6-dichlorobenzonitrile. The first step is regioselective bromination, followed by heterocycle formation with hydrazine. This method yields the desired product with an overall isolated yield of 38-45% .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process has been demonstrated on hundred-gram scales without the need for column chromatography purification, making it economically viable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Hydrazine: Used in the heterocycle formation step.
Brominating Agents: Utilized for the regioselective bromination step.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
7-Bromo-4-chloro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
Biological Studies: The compound’s structure makes it a valuable tool for studying various biological processes and pathways.
Chemical Research: Its reactivity and versatility make it a useful compound for developing new synthetic methodologies and exploring reaction mechanisms.
Comparison with Similar Compounds
- 4-Bromo-1H-indazole
- 7-Chloro-1H-indazole
- 1H-indazole
Comparison: 7-Bromo-4-chloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
7-bromo-4-chloro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKZBMLAMVPTOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646731 |
Source
|
Record name | 7-Bromo-4-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-88-7 |
Source
|
Record name | 7-Bromo-4-chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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